
N-(3-acetamidophenyl)-4-methylbenzamide
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Overview
Description
N-(3-Acetamidophenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 3-acetamidophenyl group. Its design incorporates features common to kinase inhibitors (e.g., ATP-competitive binding motifs) and histone deacetylase (HDAC) modulators, making it a candidate for anticancer and epigenetic therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-4-methylbenzamide typically involves the reaction of 3-acetamidophenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
[ \text{3-acetamidophenol} + \text{4-methylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3-acetamidophenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Structural Analogues in HDAC Inhibition
Several benzamide derivatives exhibit HDAC inhibitory activity, with differences in isotype selectivity and potency driven by substituent variations:
Key Findings :
- Substituents on the phenylamine moiety critically influence HDAC isotype selectivity. Fluorination (as in 136) shifts preference toward HDAC3, while unmodified aminophenyl groups (as in 109) favor HDAC1 .
Kinase-Targeting Analogues
Benzamide derivatives are also explored as kinase inhibitors. Comparative data include:
Key Findings :
- Hybrid derivatives of 4-methylbenzamide with purine bases (e.g., compounds 7–16 ) show ATP-competitive binding to kinases like PDGFRα and Abl, mimicking type II SMKIs .
- Ispinesib, a clinical-stage KSP inhibitor, shares the 4-methylbenzamide core but includes a 3-aminopropyl group, enhancing target affinity .
Antimicrobial and Urease-Inhibiting Analogues
Pyrazoline-linked benzamides demonstrate antimicrobial activity, influenced by halogen substituents:
Key Findings :
- Halogenation (Cl, F) enhances antimicrobial potency, while acetamido groups may prioritize solubility over activity .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-8-13(9-7-11)16(20)18-15-5-3-4-14(10-15)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFANTTXEKAHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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